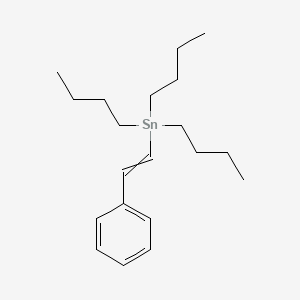
Tributyl(styryl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(styryl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a styryl group. Organotin compounds, including tributyl-styryl-stannane, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(styryl)stannane can be synthesized through the reaction of tributyltin hydride with styrene under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) to generate the necessary radicals for the reaction to proceed. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent unwanted side reactions with oxygen.
Industrial Production Methods
Industrial production of tributyl-styryl-stannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(styryl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The styryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and other oxidized derivatives.
Reduction: Reduced organotin compounds.
Substitution: Substituted organotin compounds with various functional groups.
Applications De Recherche Scientifique
Tributyl(styryl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a drug delivery agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tributyl-styryl-stannane involves the generation of radicals through homolytic cleavage of the tin-hydrogen bond. The resulting radicals can participate in various chemical reactions, including hydrogen atom transfer and radical addition. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the styryl group.
Triphenyl-styryl-stannane: Contains phenyl groups instead of butyl groups.
Tributyl-vinyl-stannane: Contains a vinyl group instead of a styryl group.
Uniqueness
Tributyl(styryl)stannane is unique due to the presence of both butyl and styryl groups, which confer distinct chemical properties and reactivity. The styryl group allows for additional functionalization and reactivity compared to other organotin compounds.
Propriétés
Formule moléculaire |
C20H34Sn |
|---|---|
Poids moléculaire |
393.2 g/mol |
Nom IUPAC |
tributyl(2-phenylethenyl)stannane |
InChI |
InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
Clé InChI |
SENXCDRAXNPDOK-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















